Tribromoethyl acetate

Overview

Description

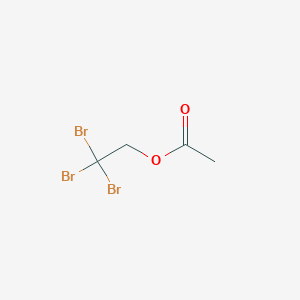

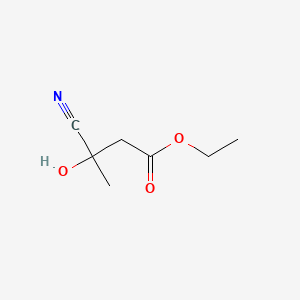

Tribromoethyl acetate (TBEA) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -10°C and a boiling point of 122°C. TBEA is a brominated ether and is a derivative of acetic acid. It has a molecular weight of 242.86 g/mol and a molecular formula of C2H3Br3O2. It is a highly volatile compound and is used in a wide range of applications, such as synthesis, research, and drug development.

Scientific Research Applications

Biomedical Applications

Tribromoethyl acetate has been used in the biomedical field, particularly in the creation of cellulose-based hydrogels . These hydrogels have many amazing properties such as responsiveness to pH, time, temperature, chemical species and biological conditions . They are considered as useful biocompatible materials to be used in medical devices to treat, augment or replace any tissue, organ, or help function of the body .

Drug Delivery

Cellulose-based hydrogels, which can be created using tribromoethyl acetate, have been used in drug delivery systems . Their high-water absorption capacity and responsiveness to various conditions make them ideal for this application .

Tissue Engineering

In the field of tissue engineering , cellulose-based hydrogels have shown promise . These hydrogels can provide a supportive environment for the growth and development of new tissues .

Wound Healing

Cellulose-based hydrogels have also been used in wound healing applications . Their high water content and biocompatibility can help to create a moist environment that is conducive to wound healing .

Healthcare and Hygienic Products

The use of cellulose-based hydrogels extends to the production of healthcare and hygienic products . Their high absorbency and biocompatibility make them suitable for use in products such as diapers, sanitary pads, and wound dressings .

Agriculture

In agriculture , cellulose-based hydrogels can be used to improve soil water retention and provide a controlled release of fertilizers . This can help to improve crop yields and reduce the environmental impact of agriculture .

Anesthesia

Tribromoethyl acetate has been used as a basal anesthetic in the treatment of neurodermatoses . This therapeutic approach involves the use of a solution of tribromoethanol, which is tribromoethyl alcohol .

Animal Research

Tribromoethyl acetate has been used in animal research for anesthesia and analgesia . It prevents unnecessary pain induced by various experimental procedures .

properties

IUPAC Name |

2,2,2-tribromoethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDSFYNQRZIBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975311 | |

| Record name | 2,2,2-Tribromoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tribromoethyl acetate | |

CAS RN |

599-99-5 | |

| Record name | Acetic acid, 2,2,2-tribromoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000599995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2-Tribromoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)

![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)

![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)